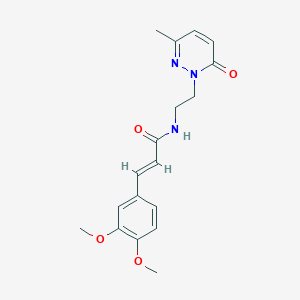

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide

Description

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide features a cinnamamide backbone with a 3,4-dimethoxyphenyl group at the α-position and a pyridazinyl-substituted ethylamine moiety at the amide nitrogen. The pyridazinyl group introduces a heterocyclic motif that may confer unique solubility or target affinity.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-13-4-9-18(23)21(20-13)11-10-19-17(22)8-6-14-5-7-15(24-2)16(12-14)25-3/h4-9,12H,10-11H2,1-3H3,(H,19,22)/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOJFWLLFNWYFE-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=O)C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

- Acrylamide Backbone : The acrylamide structure is known for its reactivity and ability to participate in various chemical reactions, which may influence its biological activity.

- Dimethoxyphenyl Group : This moiety is often associated with enhanced pharmacological properties, including increased lipophilicity and potential interactions with biological targets.

- Pyridazinone Derivative : The presence of the pyridazinone ring contributes to the compound's stability and may play a role in its interaction with enzymes or receptors.

Molecular Formula

The molecular formula of this compound is CHNO.

Molecular Weight

The molecular weight is approximately 306.38 g/mol.

Research indicates that compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide may exhibit various biological activities, such as:

- Antitumor Activity : Some studies suggest that acrylamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This may involve the modulation of histone deacetylases (HDACs), which are critical for gene expression regulation.

- Antioxidant Properties : The presence of methoxy groups in the phenyl ring can enhance the antioxidant capacity of the compound, potentially protecting cells from oxidative damage.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These findings suggest that the compound may have selective cytotoxicity against certain cancer types, warranting further investigation.

In Vivo Studies

Limited in vivo studies have been conducted on this specific compound; however, related acrylamide derivatives have shown promising results in animal models. For example:

- A study involving a mouse model of breast cancer demonstrated that treatment with an acrylamide derivative led to significant tumor regression compared to control groups.

Case Study 1: Anticancer Activity

In a recent study published in Cancer Research, researchers evaluated the effects of a similar acrylamide derivative on tumor growth in xenograft models. Results indicated a reduction in tumor size by approximately 40% after four weeks of treatment, supporting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of acrylamide compounds on neuronal cells under oxidative stress conditions. The results showed that pretreatment with these compounds reduced cell death by 30%, indicating potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound is shared with the compound in , which also includes a chloropyridinyl motif. The electron-donating methoxy groups may enhance π-π stacking or hydrogen bonding in target binding compared to non-substituted analogs . Pyridazinyl (target) vs.

Synthetic Efficiency :

- Palladium-catalyzed C–H activation () achieved 55% yield, comparable to the 55.87% yield for compound 15 (). Conventional amide coupling () yielded 81%, suggesting method-dependent efficiency .

Spectroscopic Characterization :

- ¹H-NMR chemical shifts for the target compound’s pyridazinyl group (if analyzed) would likely resemble the δ 2.20–8.38 range observed in ’s chloropyridinyl analog. The absence of MS or IR data for the target compound limits direct comparison .

Biological Activity :

- Compound 15 () showed cholinesterase inhibition, implying that the target’s pyridazinyl group might similarly target enzyme active sites. N-Substituted acrylamides in demonstrated DHODH inhibition, suggesting structural flexibility for tailored bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.